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Cat. No.: B12381963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
C.I. Direct Yellow 106 is a complex, water-soluble, stilbene-based bis-azo dye utilized

primarily in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1][2] Its large

conjugated system and multiple functional groups give rise to distinct spectroscopic properties

that are crucial for its identification, characterization, and the study of its environmental fate and

degradation. This technical guide provides a comprehensive overview of the core

spectroscopic techniques—UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS)—as they apply to the analysis of Direct
Yellow 106. It includes theoretical principles, expected quantitative data, detailed experimental

protocols, and workflow visualizations to support researchers in their analytical endeavors.

Chemical Structure and Properties
Direct Yellow 106 is a large anionic molecule with a complex aromatic structure.

Understanding its constituent functional groups is fundamental to interpreting its spectroscopic

data.

Molecular Formula: C₄₈H₂₆N₈Na₆O₁₈S₆[2][3][4]

Molecular Weight: 1333.1 g/mol [2][3][4]
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CAS Number: 12222-60-5[2][3]

Key Structural Features:

Azo Groups (-N=N-): The chromophore responsible for the dye's color.

Stilbene Core (-C=C-): Part of the extensive conjugated π-system.

Naphthotriazole Rings: Heterocyclic aromatic systems.

Sulfonate Groups (-SO₃⁻): Impart water solubility and are key sites for interaction.

Benzene Rings: Multiple substituted aromatic rings contributing to the π-system.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are

directly related to its color. The extensive conjugation in Direct Yellow 106 results in strong

absorption in the visible region of the electromagnetic spectrum.

The color arises from n→π* and π→π* electronic transitions of electrons in the conjugated

azo-stilbene system. The HOMO-LUMO energy gap is a critical parameter that correlates with

the wavelength of maximum absorption (λ_max).[1] A smaller gap requires less energy for

excitation, corresponding to absorption at a longer wavelength.[1]

Data Presentation: Expected UV-Vis Absorption Data
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Parameter Expected Value Description

λ_max ~400 - 430 nm

Corresponds to the principal

π→π* transition of the

conjugated system, resulting in

the absorption of blue/violet

light and the perception of a

yellow color.

Molar Absorptivity (ε) High (>25,000 L mol⁻¹ cm⁻¹)

A high value is expected due

to the large, extended π-

conjugated system,

characteristic of potent

chromophores.

Experimental Protocol: UV-Vis Analysis
This protocol outlines the determination of the absorption spectrum and λ_max of Direct
Yellow 106 in an aqueous solution.

Preparation of Stock Solution: Accurately weigh approximately 10 mg of Direct Yellow 106
powder. Dissolve it in 100 mL of deionized water in a volumetric flask to create a stock

solution.

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a

series of standards with concentrations ranging from approximately 1 to 10 mg/L.[5]

Spectrophotometer Calibration: Turn on the UV-Vis spectrophotometer and allow the lamp to

warm up for at least 15-20 minutes.[6] Calibrate the instrument by using deionized water as

a blank in a quartz or glass cuvette.[6][7] This sets the baseline absorbance to zero.

Sample Measurement:

Rinse the cuvette with a small amount of the most dilute standard solution, then fill it

approximately three-quarters full.[7]

Place the cuvette in the spectrophotometer, ensuring the clear sides face the light path.[6]
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Scan the absorbance from 800 nm to 200 nm.[8]

Identify the wavelength of maximum absorbance (λ_max).[8]

Data Collection: Record the absorbance value at λ_max for each of the prepared standard

solutions. A plot of absorbance vs. concentration (Beer's Law plot) can be generated to

determine the molar absorptivity.

Visualization: UV-Vis Experimental Workflow

Sample Preparation Spectroscopic Analysis Data Output

Weigh Dye Prepare Stock
Solution Serial Dilutions Calibrate Spectrometer

(Blank)

Analyze
Standards Scan Sample

(200-800 nm) Identify λ_max Absorbance Spectrum

Generate
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Click to download full resolution via product page

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups within a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For

Direct Yellow 106, FTIR is essential for confirming the presence of its key structural

components.

Data Presentation: Expected FTIR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3500 - 3300 O-H Stretch
Adsorbed Water (due to

hygroscopic nature of salts)

3100 - 3000 C-H Stretch Aromatic & Vinyl

~1600, ~1475 C=C Stretch Aromatic Rings

1500 - 1450 N=N Stretch Azo Group

1260 - 1150 (strong) S=O Asymmetric Stretch Sulfonate Group (-SO₃⁻)

1080 - 1030 (strong) S=O Symmetric Stretch Sulfonate Group (-SO₃⁻)

880 - 800 C-H Bend
Aromatic (out-of-plane,

substitution dependent)

Experimental Protocol: FTIR Analysis (KBr Pellet
Method)
This protocol is a standard method for analyzing solid samples.[9][10]

Sample Preparation:

Place approximately 1-2 mg of Direct Yellow 106 dye and 100-200 mg of dry, IR-grade

potassium bromide (KBr) into an agate mortar.[9]

Gently grind the two components together with a pestle until a fine, homogeneous powder

is obtained. The mixture should be uniform in color.

Pellet Formation:

Transfer a small amount of the powder mixture into a pellet press die.[10]

Place the die into a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or

translucent pellet.[10] A clear pellet indicates good sample dispersion and minimizes light

scattering.
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Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Collect a background spectrum of the ambient atmosphere (containing CO₂ and H₂O

vapor) to be subtracted from the sample spectrum.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000

to 400 cm⁻¹.

Data Analysis: The resulting spectrum should be analyzed to identify the characteristic

absorption bands corresponding to the functional groups of the dye.

Visualization: FTIR Experimental Workflow
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Caption: Workflow for FTIR Spectroscopic Analysis via KBr Pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure by

probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule as large

as Direct Yellow 106, 2D NMR techniques (e.g., COSY, HMBC) would be essential for

definitive structural assignment.[11] A key area of investigation for azo dyes is the potential for

azo-hydrazone tautomerism, which can be quantified using ¹⁵N NMR.[12][13]

Data Presentation: Expected ¹H and ¹³C NMR Chemical
Shift Ranges
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Nucleus Environment
Expected Chemical Shift
(δ, ppm)

¹H Aromatic (Ar-H) 7.0 - 9.0

Vinyl (-CH=CH-) 6.5 - 8.0

NH (Hydrazone tautomer)
14.0 - 16.0 (highly deshielded

due to H-bonding)[11]

¹³C Aromatic/Vinyl (Ar-C, -C=C-) 110 - 150

Carbon attached to Nitrogen

(Ar-N)
140 - 160

Experimental Protocol: NMR Analysis
Sample Preparation:

Dissolve 5-10 mg of Direct Yellow 106 in approximately 0.6-0.7 mL of a suitable

deuterated solvent. Given the dye's water solubility, Deuterium Oxide (D₂O) is a primary

choice.

If solubility is an issue in pure D₂O, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Tune and match the probe to the desired nucleus (e.g., ¹H or ¹³C).

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Data Acquisition:

Acquire a standard 1D ¹H spectrum.
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Acquire a 1D ¹³C spectrum (e.g., using a proton-decoupled pulse sequence).

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish

connectivity between protons and carbons for full structural assignment.

Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier

transformation, phase correction, and baseline correction to obtain the final NMR spectrum.

Chemical shifts are referenced to an internal standard (e.g., DSS for D₂O).

Visualization: NMR Experimental Workflow
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Caption: Workflow for Nuclear Magnetic Resonance (NMR) Analysis.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

molecule by measuring its mass-to-charge ratio (m/z). For large, polar, and non-volatile
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molecules like Direct Yellow 106, Electrospray Ionization (ESI) is the preferred technique,

often coupled with liquid chromatography (LC) for sample introduction and purification.[14]

Due to the six sodium sulfonate groups, analysis is typically performed in negative ion mode,

where the molecule is observed as a multiply-charged anion, [M - nNa + (n-6)H]ⁿ⁻. The most

abundant ion is often the fully protonated molecule [M - 6Na + 6H]⁶⁻, though other charge

states may be observed.

Data Presentation: Expected High-Resolution MS Data

Ion Species Charge (z)
Calculated
Monoisotopic Mass
(Da)

Description

[M - 6Na + 5H]⁻ -1 1194.9390
Fully deprotonated

molecular ion

[M - 6Na + 4H]²⁻ -2 596.9657
Doubly charged

molecular ion

[M - 6Na + 3H]³⁻ -3 397.6410
Triply charged

molecular ion

Note: The calculated masses are for the free acid form C₄₈H₃₂N₈O₁₈S₆. Fragmentation would

likely involve the loss of SO₃ (79.9568 Da) or HSO₃⁻ (80.9647 Da) groups.

Experimental Protocol: LC-ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of Direct Yellow 106 (approx. 1-10 µg/mL) in

a suitable solvent system, such as a water/acetonitrile or water/methanol mixture, often with

a small amount of a modifier like ammonium acetate to improve ionization.

LC Separation:

Inject the sample into a liquid chromatography system, typically a reverse-phase C18

column.

Use a gradient elution program, starting with a high percentage of aqueous mobile phase

and gradually increasing the organic phase percentage to elute the dye from the column.
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Ionization: The eluent from the LC column is directed into the ESI source of the mass

spectrometer. A high voltage is applied to the tip of a capillary, creating a fine spray of

charged droplets.

Mass Analysis:

As the solvent evaporates from the droplets, multiply charged ions of the analyte are

released into the gas phase.

These ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or

Orbitrap).

The analyzer separates the ions based on their m/z ratio. A full scan is typically acquired in

negative ion mode over a range such as m/z 100-2000.

Data Interpretation: The resulting mass spectrum is analyzed to identify the m/z values of the

parent molecular ions. High-resolution instruments allow for the determination of the

elemental formula from the exact mass. Tandem MS (MS/MS) can be performed by selecting

a specific parent ion, fragmenting it, and analyzing the resulting product ions to gain further

structural information.[15]

Visualization: LC-MS Experimental Workflow
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Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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